2-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-N-(4-methylphenyl)-2-oxoacetamide
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Overview
Description
2-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-N-(4-methylphenyl)-2-oxoacetamide is a synthetic organic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a hydrazinyl group, a hydroxybenzylidene moiety, and a methylphenyl group. It has garnered interest due to its potential biological activities and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-N-(4-methylphenyl)-2-oxoacetamide typically involves the condensation of 4-hydroxybenzaldehyde with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with N-(4-methylphenyl)-2-oxoacetamide under specific conditions to yield the final product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the condensation reaction .
Industrial Production Methods
While the industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-N-(4-methylphenyl)-2-oxoacetamide undergoes various chemical reactions, including:
Oxidation: The hydroxybenzylidene moiety can be oxidized to form corresponding quinones.
Reduction: The hydrazinyl group can be reduced to form hydrazides.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazinyl and benzylidene positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Hydrazides and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-N-(4-methylphenyl)-2-oxoacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-N-(4-methylphenyl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound’s hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the hydroxybenzylidene moiety can participate in redox reactions, contributing to its antioxidant properties. These interactions can modulate various biological pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-N-(4-methylphenyl)-2-oxoacetamide
- 2-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-N-(4-methylphenyl)-2-oxoacetamide
- 2-[(2E)-2-(4-ethoxybenzylidene)hydrazinyl]-N-(4-methylphenyl)-2-oxoacetamide
Uniqueness
2-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-N-(4-methylphenyl)-2-oxoacetamide is unique due to the presence of the hydroxybenzylidene moiety, which imparts distinct chemical and biological properties. This functional group enhances the compound’s ability to participate in redox reactions and form hydrogen bonds, contributing to its potential biological activities .
Properties
Molecular Formula |
C16H15N3O3 |
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Molecular Weight |
297.31 g/mol |
IUPAC Name |
N'-[(E)-(4-hydroxyphenyl)methylideneamino]-N-(4-methylphenyl)oxamide |
InChI |
InChI=1S/C16H15N3O3/c1-11-2-6-13(7-3-11)18-15(21)16(22)19-17-10-12-4-8-14(20)9-5-12/h2-10,20H,1H3,(H,18,21)(H,19,22)/b17-10+ |
InChI Key |
RCBDYONQCGJJHH-LICLKQGHSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)O |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)O |
Origin of Product |
United States |
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